molecular formula C12H8Cl2N4 B2837843 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1405704-66-6

4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2837843
CAS RN: 1405704-66-6
M. Wt: 279.12
InChI Key: QWSYPLRBASSYPM-UHFFFAOYSA-N
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Description

4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and suppress viral replication. Additionally, it has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its potential for drug development. Its ability to inhibit the activity of enzymes involved in inflammation and tumor growth makes it a promising candidate for developing new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several potential future directions for research involving 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine. One area of interest is its potential for developing new anti-inflammatory and anti-tumor drugs. Additionally, studies could be conducted to determine the optimal dosage and potential side effects of this compound. Further research could also explore its potential applications in treating viral infections and improving cardiovascular health.

Synthesis Methods

The synthesis of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 3-chlorobenzylamine with 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that this compound can inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.

properties

IUPAC Name

4-chloro-1-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSYPLRBASSYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C=N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1405704-66-6
Record name 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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